{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile
Overview
Description
{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile is a chemical compound with the molecular formula C8H5F3N2S and a molecular weight of 218.20 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a sulfanyl group attached to a phenyl ring, along with a formonitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile typically involves the reaction of 4-amino-3-(trifluoromethyl)thiophenol with a suitable nitrile source under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amino and sulfanyl groups can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}acetonitrile
- {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}propionitrile
Uniqueness
{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile is unique due to the presence of the formonitrile group, which imparts distinct reactivity and properties compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various applications .
Biological Activity
Introduction
The compound {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile is a notable member of the class of organofluorine compounds, characterized by its unique structural features including a trifluoromethyl group, a sulfanyl moiety, and an amino group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.
Structural Characteristics
The structure of This compound can be represented as follows:
- Chemical Formula : C10H8F3N2S
- Molecular Weight : 252.24 g/mol
- Functional Groups :
- Trifluoromethyl (CF3)
- Amino (-NH2)
- Sulfanyl (-SH)
- Formonitrile (-C≡N)
These functional groups contribute to the compound's lipophilicity and reactivity, enhancing its potential interactions with biological targets.
The biological activity of This compound is hypothesized to involve multiple mechanisms:
- Cellular Interaction : The amino group can form hydrogen bonds with biological macromolecules, facilitating interactions with proteins and nucleic acids.
- Inhibition of Pathways : Similar compounds have been shown to influence cellular pathways related to apoptosis and cell proliferation, suggesting potential anticancer effects.
- Antimicrobial Properties : The presence of the trifluoromethyl group is known to enhance metabolic stability, which may contribute to antimicrobial activity.
Comparative Biological Activity
A comparative analysis with structurally similar compounds reveals insights into the unique biological profile of This compound . The following table summarizes the characteristics and activities of related compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
4-Amino-2-(trifluoromethyl)aniline | Amino group, trifluoromethyl | Antimicrobial | Lacks sulfanyl group |
3-Trifluoromethylthiophenol | Trifluoromethyl, thiol | Antioxidant | No amino or nitrile functionalities |
2-Amino-5-trifluoromethylbenzonitrile | Amino, nitrile | Anticancer | Similar amino and nitrile but different positioning |
This comparison highlights that while these compounds share certain functional groups or activities, This compound possesses a distinctive combination that may enhance its unique biological profile.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar functional groups exhibit significant pharmacological effects. For instance:
- A study indicated that compounds containing trifluoromethyl groups often show enhanced cytotoxicity against various cancer cell lines, suggesting that This compound could also exhibit similar properties .
- Research has shown that sulfanyl derivatives can interact with enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects .
Synthesis and Applications
The synthesis of This compound can be achieved through various chemical methods, allowing for structural modifications that may enhance its biological activity. Its potential applications extend beyond medicinal chemistry to include:
- Drug Development : As a precursor for novel therapeutic agents targeting cancer and inflammatory diseases.
- Material Science : Utilization in the development of new materials due to its unique chemical properties .
Properties
IUPAC Name |
[4-amino-3-(trifluoromethyl)phenyl] thiocyanate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)6-3-5(14-4-12)1-2-7(6)13/h1-3H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVGEJYYHSTIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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